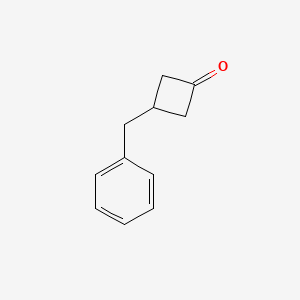

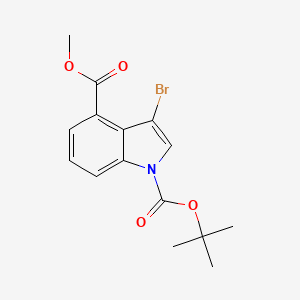

![molecular formula C16H18Cl2N2O3S B2505672 N-(3-((1R,5S)-8-氮杂双环[3.2.1]辛-2-烯-8-基)-3-氧代丙基)-2,6-二氯苯磺酰胺 CAS No. 1797739-77-5](/img/structure/B2505672.png)

N-(3-((1R,5S)-8-氮杂双环[3.2.1]辛-2-烯-8-基)-3-氧代丙基)-2,6-二氯苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide is a chemically synthesized molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the paper titled "Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide..." discusses the synthesis of a compound that is an agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) . Although the target compound is not the same, the synthesis likely involves similar azabicyclo structures and could potentially employ similar synthetic strategies, such as the use of electrophilic reagents and the formation of bicyclic ring systems.

Molecular Structure Analysis

The molecular structure of the compound includes an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure containing nitrogen. This structure is similar to the azabicyclo[2.2.2]octane moiety discussed in paper , which is part of a compound that acts on the alpha7 nAChR. The presence of the azabicyclo structure is significant as it can impart specific binding properties to the molecule, potentially influencing its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the reactions of similar structures. For example, chlorosulfonyl isocyanate reactions with azabicyclic compounds, as described in the second paper, involve regiospecific two-atom insertion pathways . These reactions lead to ring cleavage and recombination, which could be relevant if similar electrophilic reagents are used in the synthesis or modification of N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide are not provided in the papers, we can hypothesize based on related compounds. The compound likely has a significant molecular weight due to its complex structure, and the presence of dichlorobenzenesulfonamide suggests it may have acidic properties and could be reactive towards nucleophiles. The azabicyclo moiety may confer rigidity to the molecule, potentially affecting its solubility and bioavailability.

科学研究应用

结构分析与合成

与N-(3-((1R,5S)-8-氮杂双环[3.2.1]辛-2-烯-8-基)-3-氧代丙基)-2,6-二氯苯磺酰胺相关的化合物的结构特征和合成研究包括对其双环结构和相关化合物的合成研究。例如,Batsanov等人(2000年)探索了相关化合物,重点关注其取代基的空间排列和键长,为理解其化学行为和反应性提供了基础知识(Batsanov et al., 2000)。

反应机理

已经进行了涉及相关化合物的反应机理的研究,以了解它们在合成应用中的潜力。例如,Kesler (1980) 研究了 2-氯-2-亚硝基丙烷与 1,3-环己二烯的 Diels-Alder 反应,导致制备具有氮杂双环辛烷结构的化合物,这对于理解 N-(3-((1R,5S)-8-氮杂双环[3.2.1]辛-2-烯-8-基)-3-氧代丙基)-2,6-二氯苯磺酰胺在有机合成中的反应性和应用至关重要(Kesler, 1980)。

潜在药物化学应用

N-(3-((1R,5S)-8-氮杂双环[3.2.1]辛-2-烯-8-基)-3-氧代丙基)-2,6-二氯苯磺酰胺的结构基序存在于各种生物活性化合物中,表明其在药物化学研究中的重要性。Liu 等人(2015 年)对酪氨酸苏氨酸激酶 (TTK) 抑制剂的研究突出了类似双环系统在开发抗癌剂中的应用,展示了具有相似结构特征的化合物的潜在治疗应用(Liu et al., 2015)。

催化和有机转化

相关化合物在催化和有机转化中的应用是另一个感兴趣的领域。例如,Hasaninejad 等人(2011 年)描述了使用源自二氮杂双环[2.2.2]辛烷的催化剂合成 4H-苯并[b]吡喃衍生物,展示了双环系统在促进有效合成途径中的效用(Hasaninejad et al., 2011)。

作用机制

Target of Action

The compound, also known as “N-[3-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-2,6-dichlorobenzenesulfonamide” or “F6471-2631” or “N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide”, is a derivative of the tropane alkaloid family . Tropane alkaloids are known for their wide array of biological activities .

Mode of Action

It’s known that tropane alkaloids, which this compound is a derivative of, have diverse biological activities

Biochemical Pathways

Given that it’s a derivative of tropane alkaloids, it’s likely that it affects similar biochemical pathways as other tropane alkaloids

Result of Action

As a derivative of tropane alkaloids, it’s likely that it has similar effects at the molecular and cellular level

属性

IUPAC Name |

N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-2,6-dichlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2O3S/c17-13-5-2-6-14(18)16(13)24(22,23)19-10-9-15(21)20-11-3-1-4-12(20)8-7-11/h1-3,5-6,11-12,19H,4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDPSTFLMMPAOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)CCNS(=O)(=O)C3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)

![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2505593.png)

![Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2505597.png)

![2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2505602.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2505608.png)